molecular formula C18H26N2O3 B10965622 Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No.: B10965622
M. Wt: 318.4 g/mol
InChI Key: AJMSNXOAYHWZNX-UHFFFAOYSA-N
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Description

BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is an organic compound belonging to the class of carboxylic acid derivatives It is characterized by the presence of a butyl group, a cyclohexylamino group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form the intermediate 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOIC ACID. This intermediate is then esterified with butanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE may involve large-scale esterification reactors where the intermediate 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOIC ACID is continuously fed into the reactor along with butanol and a catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion to the desired ester. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new esters or amides depending on the substituent introduced.

Scientific Research Applications

BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide
  • N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Uniqueness

BUTYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

butyl 4-(cyclohexylcarbamoylamino)benzoate

InChI

InChI=1S/C18H26N2O3/c1-2-3-13-23-17(21)14-9-11-16(12-10-14)20-18(22)19-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H2,19,20,22)

InChI Key

AJMSNXOAYHWZNX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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